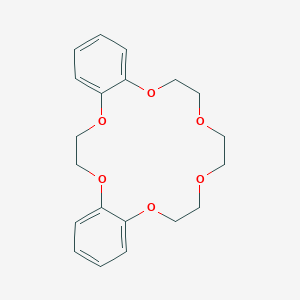

[2,4!-DIBENZO-18-CROWN-6

Description

Historical Context of Crown Ethers and their Role in Supramolecular Science

The journey of crown ethers began in 1967 with a serendipitous discovery by Charles J. Pedersen, a chemist at DuPont. wikipedia.orgnobelprize.org While attempting to synthesize a complexing agent for divalent cations, he isolated a crystalline by-product that exhibited a remarkable ability to bind with potassium cations. wikipedia.org This unexpected finding marked the birth of crown ethers and laid the foundation for a new era in chemistry. wikipedia.orgwikipedia.org Pedersen's pioneering work, which involved the synthesis and characterization of a series of these macrocyclic polyethers, earned him a share of the 1987 Nobel Prize in Chemistry. wikipedia.orgwikipedia.org

Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups. wikipedia.org Their name is derived from the resemblance of their three-dimensional structure, when complexed with a cation, to a crown. jove.com The nomenclature of crown ethers, such as 18-crown-6 (B118740), indicates the total number of atoms in the ring (18) and the number of oxygen atoms (6). jove.com

The discovery of crown ethers was a pivotal moment for the then-nascent field of supramolecular chemistry. This area of chemistry focuses on "chemistry beyond the molecule," dealing with the complex structures formed by the association of two or more chemical species. wikipedia.org Crown ethers became prime examples of host molecules in "host-guest" chemistry, where the crown ether (the host) can selectively bind a specific ion or molecule (the guest). wikipedia.orgfiveable.me This selective binding is driven by non-covalent interactions, such as ion-dipole forces between the cation and the oxygen atoms lining the cavity of the crown ether. wikipedia.orgfiveable.me The size of the central cavity is a crucial factor determining which cation a particular crown ether will bind most strongly. wikipedia.orgfiveable.me For instance, 18-crown-6 has a high affinity for potassium ions, while the smaller 15-crown-5 (B104581) and 12-crown-4 (B1663920) preferentially bind sodium and lithium ions, respectively. wikipedia.org

Significance of Dibenzo-18-Crown-6 (B77160) Derivatives in Host-Guest Chemistry

Among the various types of crown ethers, dibenzo-18-crown-6 (DB18C6) holds a special place as it was the first one discovered by Pedersen. nobelprize.orgresearchgate.net These derivatives are characterized by the presence of two benzene (B151609) rings fused to the 18-crown-6 framework. wikipedia.org The inclusion of these aromatic rings imparts a greater degree of rigidity to the macrocyclic structure compared to the more flexible simple crown ethers. muk.ac.ir

This structural rigidity has significant implications for their role in host-guest chemistry. The pre-organized nature of the cavity in dibenzo-18-crown-6 derivatives can lead to enhanced selectivity in cation binding. du.ac.in The benzene rings also introduce the possibility of π-π stacking interactions, which can further stabilize the resulting complexes with suitable guest molecules. vt.edu

The versatility of dibenzo-18-crown-6 derivatives is a key aspect of their importance. By modifying the substituents on the benzene rings, chemists can fine-tune the electronic properties and solubility of the crown ether, thereby altering its binding characteristics. tandfonline.com This ability to tailor the host molecule for specific applications has made dibenzo-18-crown-6 and its derivatives invaluable tools in various areas, including:

The stereochemistry of dibenzo-18-crown-6 derivatives can also influence their self-assembly and interactions with biological systems, highlighting the nuanced control that can be exerted over their properties. rsc.org

Scope and Research Focus on [2,4!-DIBENZO-18-CROWN-6]

The research focus on this compound] would likely encompass several key areas:

By focusing on a specific, less-common isomer like this compound], researchers can gain deeper insights into the fundamental principles of molecular recognition that govern the behavior of all crown ethers. This knowledge is crucial for the rational design of new host molecules with tailored properties for specific applications in fields ranging from materials science to medicine. The study of such specific derivatives continues to push the boundaries of supramolecular chemistry, building upon the legacy of Pedersen's initial groundbreaking discovery. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,5,12,15,18,21-hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-3-7-19-17(5-1)23-13-11-21-9-10-22-12-14-24-18-6-2-4-8-20(18)26-16-15-25-19/h1-8H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYUKLFZWCJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369244 | |

| Record name | ST50408987 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14262-61-4 | |

| Record name | ST50408987 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2,4! Dibenzo 18 Crown 6

Established Synthetic Routes for [2,4'-DIBENZO-18-CROWN-6]

The creation of the dibenzo-18-crown-6 (B77160) macrocycle is a foundational process in crown ether chemistry, dating back to the seminal work of Charles Pedersen. rsc.org Over the years, these initial methods have been refined to improve yields and adapt to various laboratory and industrial settings.

The most prevalent and historically significant method for synthesizing dibenzo-18-crown-6 is the Williamson ether synthesis. rsc.orgbyjus.comwikipedia.org This reaction is a type of bimolecular nucleophilic substitution (SN2) where an alkoxide ion acts as a nucleophile, displacing a halide or another suitable leaving group from an organohalide to form an ether linkage. wikipedia.orgmasterorganicchemistry.com

The archetypal synthesis, first reported by Pedersen, involves the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base like sodium hydroxide. wikipedia.orgorgsyn.org The process typically involves a step-wise condensation. A general representation of this cyclization reaction is as follows:

Step 1: Catechol is deprotonated by a strong base (e.g., NaOH) in a suitable solvent like n-butanol to form the sodium catecholate. orgsyn.orgnih.gov

Step 2: This is followed by the dropwise addition of a dihalide or ditosylate, such as bis(2-chloroethyl) ether or diethylene glycol ditosylate. tandfonline.com The reaction proceeds via an SN2 mechanism to form the macrocyclic ring. rsc.orgwikipedia.org

A critical factor influencing the yield of the crown ether is the "template effect." rsc.org When an appropriately sized alkali metal cation (like Na⁺ or K⁺) is present in the reaction, it can coordinate with the oxygen atoms of the reactants, holding them in a favorable conformation for the ring-closing step. rsc.orgnih.gov This pre-organization of the linear precursors into a cyclic arrangement significantly enhances the probability of cyclization over competing polymerization reactions. nih.gov While tosylates often serve as better leaving groups than chlorides and can lead to higher yields, their use requires an additional reaction step for their preparation. rsc.org

To minimize intermolecular side reactions that lead to linear polymers, syntheses are often performed under high-dilution conditions. rsc.org These conditions favor intramolecular cyclization by reducing the probability of reactive ends of different molecules encountering each other.

| Reactant 1 | Reactant 2 | Base/Template | Solvent | Key Conditions | Yield |

| Catechol | bis(2-chloroethyl) ether | Sodium Hydroxide (NaOH) | n-Butanol | Reflux, Stepwise base addition orgsyn.orgnih.gov | ~45% orgsyn.org |

| Catechol | Diethylene glycol ditosylate | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (B95107) (THF) | Template-driven cyclization rsc.org | Moderate to High |

| Bis-[2-(o-hydroxyphenoxy)-ethyl] ether | bis(2-chloroethyl) ether | Alkali | Not Specified | Multi-step intermediate synthesis orgsyn.org | 80% orgsyn.org |

While specific research focusing exclusively on green chemistry applications for the 2,4'-isomer is not extensively detailed in the provided results, general principles applicable to crown ether synthesis are being explored. The conventional synthesis methods often involve chlorinated reagents, organic solvents, and require significant energy input. Green chemistry aims to mitigate these aspects by focusing on principles such as atom economy, use of less hazardous reagents and solvents, and energy efficiency.

Potential areas for greening the synthesis of dibenzo-crown ethers include:

Alternative Solvents: Replacing traditional solvents like n-butanol and tetrahydrofuran with more benign alternatives such as ionic liquids or supercritical fluids.

Catalysis: The use of phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) can enhance reaction rates and efficiency, potentially allowing for milder reaction conditions and reduced solvent usage. chemeurope.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields.

Alternative Reagents: Investigating alternative leaving groups to tosylates and halides that are more environmentally friendly and derive from renewable resources.

Further research is directed towards developing one-pot syntheses and solvent-free reaction conditions to align the production of these important macrocycles with the principles of sustainable chemistry.

Functionalization and Derivatization Strategies for [2,4'-DIBENZO-18-CROWN-6]

The aromatic benzene (B151609) rings of dibenzo-18-crown-6 are amenable to electrophilic substitution reactions, providing a platform for introducing a wide array of functional groups. This functionalization is key to developing derivatives with tailored properties for specific applications.

Attaching functional groups or "pendant arms" to the dibenzo-18-crown-6 scaffold can impart new recognition sites or create systems that respond to external stimuli. A common strategy involves initial functionalization of the aromatic rings, followed by further elaboration.

For example, the dibenzo-18-crown-6 macrocycle can undergo acetylation to yield a 4,4'-diacetyl derivative. niscpr.res.in This diacetyl compound serves as a versatile intermediate. It can be reacted with various substituted aldehydes to form chalcones, which are precursors to other heterocyclic systems. niscpr.res.in These chalcones can then be reacted with reagents like guanidine (B92328) hydrochloride to introduce pyrimidine (B1678525) moieties onto the crown ether framework. niscpr.res.in

Similarly, formylation of dibenzo-18-crown-6 using Duff formylation (hexamethylene tetramine (B166960) and trifluoroacetic acid) yields the 4,4'-diformyl derivative. jocpr.comresearchgate.net This dialdehyde (B1249045) can be subsequently reacted with substituted hydrazides to create derivatives containing hydrazone units. jocpr.com The introduction of such nitrogen-containing heterocyclic and functional groups can enhance the molecule's coordination ability and introduce potential sites for sensing or biological interaction. Grignard reactions on halogenated dibenzo-18-crown-6 have also been employed to introduce carbonyl compounds, such as aldehyde and ketone functionalities. researchgate.netbio-conferences.org

| Starting Material | Reaction | Reagents | Resulting Functional Group |

| Dibenzo-18-crown-6 | Acetylation | Acetic anhydride (B1165640), Orthophosphoric acid niscpr.res.in | Acetyl (-COCH₃) |

| Dibenzo-18-crown-6 | Formylation (Duff) | Hexamethylene tetramine, Trifluoroacetic acid jocpr.comresearchgate.net | Formyl (-CHO) |

| 4,4'-Diacetyl dibenzo-18-crown-6 | Aldol Condensation | Substituted aldehydes, KOH/Ethanol (B145695) niscpr.res.in | Chalcone |

| Chalcone derivative | Cyclocondensation | Guanidine hydrochloride, Sodium methoxide (B1231860) niscpr.res.in | 2-Aminopyrimidine |

| 4,4'-Diformyl dibenzo-18-crown-6 | Condensation | Substituted hydrazides | Hydrazone (-CH=N-NH-CO-R) |

| 4´,4´´-Diiododibenzo-18-crown-6 | Grignard Reaction | Mg, Ethyl acetate (B1210297) / Acetic anhydride / Acetic acid chloride researchgate.netbio-conferences.org | Acetyl (-COCH₃) |

Incorporating the dibenzo-18-crown-6 unit into a polymer backbone or immobilizing it onto a solid support creates materials with a high density of binding sites. These materials are valuable in applications such as ion-selective electrodes, chromatographic separation, and supported catalysis.

Methods for polymerization include:

Chain-growth Polymerization: Introducing a polymerizable group, such as a vinyl or allyl moiety, onto the aromatic ring. The resulting monomer can then undergo radical or other forms of polymerization to create a polymer with crown ether units as side chains.

Step-growth Polymerization: Creating difunctional monomers of dibenzo-18-crown-6 (e.g., with two amino, carboxyl, or hydroxyl groups) that can react with appropriate comonomers to form polyesters, polyamides, or polyurethanes.

Immobilization involves covalently attaching the crown ether to a solid support, such as silica (B1680970) gel, polystyrene beads, or other resins. This is typically achieved by first functionalizing the crown ether with a reactive group (e.g., an amine, alcohol, or carboxylic acid) that can then form a covalent bond with the surface of the support material. These immobilized systems are particularly useful for creating stationary phases in chromatography for the separation of cations.

The development of chiral crown ethers is of significant interest for applications in enantiomeric recognition and separation, as well as in asymmetric catalysis. Introducing chirality to the dibenzo-18-crown-6 structure can be achieved through several strategies:

Using Chiral Starting Materials: The synthesis can begin with a chiral version of one of the precursors. For example, using a catechol derivative that is already chiral will result in a chiral dibenzo-crown ether.

Introducing Chiral Auxiliaries: Attaching a chiral group to the crown ether framework after its synthesis. This chiral auxiliary can then influence the binding of guest molecules.

Resolution of Racemates: Synthesizing the crown ether as a racemic mixture and then separating the enantiomers using chiral chromatography or by forming diastereomeric complexes with a chiral resolving agent.

These chiral derivatives create a three-dimensional, asymmetric cavity that can preferentially bind one enantiomer of a chiral guest molecule over the other, enabling chiral recognition.

Advances in Synthetic Yield and Purity Optimization for [2,4'-DIBENZO-18-CROWN-6]

The synthesis of dibenzo-18-crown-6 (DB18C6), a foundational macrocyclic polyether, has been subject to extensive research to improve both the reaction yield and the purity of the final product. Initial syntheses, while groundbreaking, often suffered from low yields and the formation of significant side products, necessitating laborious purification. Advances in the field have focused on methodological refinements, the application of catalysis, and enhanced purification techniques.

A significant conceptual advancement in optimizing the yield of DB18C6 and related crown ethers is the application of the "template effect". The classic synthesis involves the reaction of catechol with bis(2-chloroethyl) ether. It has been shown that the presence of alkali metal cations, such as sodium (Na+) or potassium (K+), can act as templates. These ions coordinate with the oxygen atoms of the acyclic polyether intermediates, pre-organizing the molecule into a conformation that facilitates the final ring-closing step nih.govorgsyn.orgwikipedia.orglibretexts.org. This templating significantly increases the probability of cyclization over competing polymerization or side reactions, leading to higher yields nih.govorgsyn.org. Yields are notably higher when sodium or potassium hydroxides are used compared to lithium or tetramethylammonium (B1211777) hydroxides, as the former ions are more strongly complexed by the polyether intermediates orgsyn.org.

Building on this principle, further methodological improvements have been developed. For the related synthesis of 4,4'-[di-t-butyldibenzo]-18-crown-6, a yield of 60% was achieved on a kilo-scale by implementing a slow addition of a dilute solution of the catechol building block to a concentrated solution of the cyclizing agent rsc.org. This technique helps maintain high dilution conditions for the catechol, which favors intramolecular cyclization over intermolecular polymerization.

The introduction of phase-transfer catalysis (PTC) has also been a key strategy for improving industrial-scale synthesis. The use of catalysts like tetrabutylammonium bromide can increase the yield of DB18C6 from approximately 30% to over 40% while simultaneously reducing the required reaction time google.com. These catalysts facilitate the transfer of the catecholate anion from the solid or aqueous phase to the organic phase where the reaction with the chloroether occurs, enhancing the reaction rate and efficiency.

Table 1: Comparison of Synthetic Methodologies for Dibenzo-18-Crown-6 and Derivatives

Purity optimization is equally critical due to the formation of by-products, such as unreacted starting materials or other cyclic ethers santaisci.com. The crude product mixture often contains components with a wide range of polarities, making purification challenging santaisci.com. Several effective techniques have been established to achieve high purity. Recrystallization from a suitable solvent is a common and effective method; for instance, a patented process specifies the use of toluene (B28343) for recrystallization to purify the intermediate DB18C6 google.com.

For more complex mixtures or to achieve very high purity, column chromatography is employed. Flash chromatography using a quaternary solvent system has been shown to be effective for purifying benzocrown ether derivatives by separating the non-polar target product from highly polar starting materials and by-products santaisci.com. In the synthesis of a t-butyl derivative of DB18C6, column chromatography followed by selective washing was used to obtain the final product with a purity of greater than 97% rsc.org. Another specialized technique involves the formation of a crystalline complex, for example with acetonitrile (B52724), which can be selectively precipitated, filtered, and then decomposed to yield the pure crown ether youtube.com.

Table 2: Purification Techniques for Dibenzo-18-Crown-6 and Derivatives

Supramolecular Interactions and Ion Recognition by 2,4! Dibenzo 18 Crown 6

Fundamental Principles of Host-Guest Complexation with Crown Ethers

Host-guest chemistry describes the formation of unique structural complexes between a large "host" molecule and a smaller "guest" molecule or ion. Crown ethers, such as Dibenzo-18-crown-6 (B77160), are quintessential host molecules. The fundamental principle of their complexation ability lies in the electrostatic interaction between a positively charged guest cation and the lone pairs of electrons on the oxygen atoms that line the interior of the macrocyclic ring. nih.gov

This binding is primarily driven by ion-dipole interactions, where the crown ether effectively wraps around the cation, stabilizing it within its central cavity. nih.gov The selectivity of a crown ether for a particular cation is governed by several factors, most notably the compatibility between the size of the cation and the size of the crown ether's cavity—a concept often referred to as the "size-fit" relationship. wikipedia.org For instance, the 18-crown-6 (B118740) framework is ideally sized to accommodate the potassium ion.

Cation Binding Affinities and Selectivity of Dibenzo-18-Crown-6

The dibenzo substitution on the 18-crown-6 framework imparts greater rigidity to the macrocycle compared to its unsubstituted counterpart, influencing its binding affinities and selectivity towards various metal ions.

The interaction of Dibenzo-18-crown-6 with alkali metal ions is a classic example of host-guest selectivity. In aqueous solutions, DB18C6 exhibits a pronounced preference for the potassium ion (K+), whose ionic diameter is highly compatible with the crown's cavity size. nih.govqu.edu.iq Theoretical calculations of the bond dissociation free energies (BDFE) in water confirm that the K+ complex is the most stable. researchgate.net The selectivity in aqueous solution generally follows the order: K+ > Rb+ > Cs+ > Na+ > Li+. researchgate.net

Interestingly, this selectivity is highly dependent on the solvent. In the gas phase, where solvation effects are absent, the intrinsic binding affinity is strongest for smaller cations and decreases with increasing ionic size. researchgate.net This trend is also observed in poorly solvating solvents like nitromethane (B149229), where the stability constant order is Na+ > K+ > Rb+ > Cs+. researchgate.net This reversal highlights the dominant role of cation hydration energy in determining the selectivity observed in aqueous media. nih.govresearchgate.net

| Cation | Binding Enthalpy at 298 K (kJ mol-1) |

|---|---|

| Na+ | -299 ± 26 |

| K+ | -221 ± 19 |

| Rb+ | -154 ± 38 |

| Cs+ | -136 ± 35 |

Data sourced from experimental bracketing and threshold collision-induced dissociation measurements. researchgate.net

| Complex | BDFE (kcal mol-1) |

|---|---|

| Li+-DB18C6 | -1.3 |

| Na+-DB18C6 | -1.9 |

| K+-DB18C6 | -2.8 |

| Rb+-DB18C6 | -2.3 |

| Cs+-DB18C6 | -1.4 |

Theoretical values calculated using density functional theory (DFT) and a continuum solvation model. researchgate.net

Dibenzo-18-crown-6 also forms stable complexes with divalent alkaline earth metal ions. muk.ac.ir The dibenzo substituents again play a crucial role in modifying selectivity compared to the parent 18-crown-6. For example, in methanol (B129727), while 18-crown-6 binds Ba2+ more strongly than K+, DB18C6 shows the opposite preference, binding K+ more strongly than Ba2+. muk.ac.ir

Studies in nonaqueous solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (AN) have determined the stability constants for DB18C6 with several alkaline earth ions. In these solvents, the stability of the complexes increases with the size of the cation, following the order Ba2+ > Sr2+ > Ca2+. This trend is attributed to a better fit of the larger cations within the crown's cavity. The stability of these complexes is also inversely proportional to the solvent's basicity (donicity), as more basic solvents compete more strongly to solvate the cation, thereby reducing the stability of the crown ether complex.

| Cation | Log K in Dimethylsulfoxide (DMSO) | Log K in Dimethylformamide (DMF) | Log K in Acetonitrile (AN) |

|---|---|---|---|

| Ca2+ | 2.52 | 3.45 | > 5 |

| Sr2+ | 3.28 | 4.41 | > 5 |

| Ba2+ | 4.26 | 5.02 | > 5 |

Data obtained by conductometry in various nonaqueous solvents.

Dibenzo-18-crown-6 is capable of forming complexes with various transition metal ions, although these interactions have been studied less extensively than those with alkali and alkaline earth metals. The formation of a complex with copper(II) has been confirmed through X-ray diffraction studies of a derivative. qu.edu.iq

Research on the related benzo-18-crown-6 ligand in methanol-water mixtures showed 1:1 complex formation with Co(II), Ni(II), and Zn(II), with a stability order of Co(II) > Ni(II) > Zn(II). chemijournal.com For DB18C6 itself, conductometric studies in dimethylformamide-acetonitrile binary systems revealed complexation with the lanthanide ion La3+, with a selectivity order relative to heavy metals of Tl+ > La3+ > Pb2+. niscpr.res.in

The ability of Dibenzo-18-crown-6 to selectively bind heavy and toxic metal ions is of significant interest for applications in sensing and remediation. Research has demonstrated its capacity to form complexes with a range of hazardous metal ions.

DB18C6 shows affinity for soft, polarizable heavy metal cations like silver(I) (Ag+) and mercury(II) (Hg2+). researchgate.net It also forms stable complexes with lead(II) (Pb2+) and thallium(I) (Tl+). niscpr.res.in The selectivity of DB18C6 for these ions can be solvent-dependent. Furthermore, the complexation of DB18C6 with the radioactive uranyl cation (UO2^2+) has been studied in various non-aqueous binary solutions, showing the formation of a stable 1:1 complex. researchgate.net This interaction is important for the potential sequestration of nuclear waste components.

Anion Binding and Recognition Properties

The fundamental structure of Dibenzo-18-crown-6, with its electron-rich oxygen-lined cavity, is designed for the complexation of cations. As a neutral molecule, it does not possess inherent binding sites for direct, strong interactions with anions.

However, DB18C6 can participate in the indirect recognition of anions. When the crown ether encapsulates a metal cation, it forms a larger, positively charged supramolecular complex, [M(DB18C6)]n+. This cationic complex then forms an ion pair with a counter-anion in solution. nih.gov While the anion does not bind within the crown's cavity, its proximity to the complexed cation can be considered a form of secondary or indirect recognition. The properties and behavior of the anion can be influenced by being part of this larger host-guest assembly.

Neutral Molecule Encapsulation and Non-Covalent Interactions

While renowned for its cation-binding capabilities, [2,4!-Dibenzo-18-crown-6] (DB18C6) also engages in host-guest interactions with a variety of small neutral molecules. These interactions are primarily governed by non-covalent forces, particularly hydrogen bonding. The encapsulation of neutral guests often induces conformational changes in the flexible crown ether macrocycle, demonstrating a degree of molecular recognition.

Spectroscopic studies in supersonic jets have provided detailed insights into the complexation of DB18C6 with molecules such as water, ammonia, methanol, and acetylene. When interacting with water or ammonia, the DB18C6 molecule alters its conformation to a "boat" form. muk.ac.ir This change allows the guest molecule to be incorporated into the cavity. For instance, a water molecule is held within the boat-shaped cavity by forming a bidentate hydrogen bond with two ether oxygen atoms adjacent to the benzene (B151609) rings. muk.ac.irresearchgate.net Similarly, ammonia is encapsulated by forming both "bifurcated" and "bidentate" hydrogen bonds. muk.ac.ir This conformational rearrangement highlights the crown ether's ability to adapt to guests that can form specific, multidentate hydrogen bonds.

In contrast, when interacting with methanol or acetylene, the DB18C6 molecule does not adopt the boat conformation. Instead, these guest molecules attach to the existing C1 and C2 conformers of the crown ether without significant structural rearrangement of the host. muk.ac.ir This distinction in binding modes suggests that DB18C6 can differentiate between neutral guest molecules based on their ability to form bidentate hydrogen bonds. muk.ac.ir The encapsulation of multiple water molecules has also been observed, with hydration networks forming within the boat-like cavity of the crown ether. researchgate.net These interactions are crucial for understanding the behavior of crown ethers in various chemical and biological environments where water is present.

Thermodynamic and Kinetic Aspects of Complexation

The formation of complexes between DB18C6 and various guests, particularly metal cations, is governed by specific thermodynamic and kinetic parameters. These factors determine the stability, selectivity, and speed of complex formation and dissociation, which are critical for the application of crown ethers in areas such as ion separation and transport.

The stability of a host-guest complex in solution is quantified by its stability constant (K), also known as the formation or binding constant. A higher stability constant indicates a stronger interaction and a more stable complex. For DB18C6, these constants are typically determined using methods such as conductometry, calorimetry, spectroscopy (UV-Vis, NMR), and potentiometry.

Most studies indicate that DB18C6 typically forms 1:1 complexes with metal cations, where one crown ether molecule encapsulates one ion. researchgate.netchemijournal.com The stoichiometry of these complexes can be confirmed by techniques like conductometric titration. The stability of these complexes is highly dependent on several factors, including the size of the cation, the nature of the solvent, and the presence of counter-ions.

The "size-fit" concept is a key determinant of stability, where a cation that best matches the cavity size of the crown ether forms the most stable complex. For DB18C6, which has a cavity diameter of 2.6–3.2 Å, the potassium ion (K⁺, diameter 2.66 Å) is an excellent fit, leading to high stability constants. nih.gov The nature of the solvent plays a crucial role; complexation is generally stronger in less polar, non-coordinating solvents where the energetic penalty for desolvating the cation is lower. researchgate.net For example, the stability constant for the K⁺-DB18C6 complex is orders of magnitude higher in a non-polar solvent like 1,2-dichloroethane compared to a highly polar solvent like water. researchgate.net

| Solvent | log K | Reference |

|---|---|---|

| Water | 1.58 | researchgate.net |

| Methanol | 4.36 | researchgate.net |

| Acetonitrile | 4.85 | researchgate.net |

| Propylene Carbonate | 5.00 | researchgate.net |

| Dimethylformamide (DMF) | 4.11 | researchgate.net |

| 1,2-Dichloroethane | ~9.57 | researchgate.net |

Theoretical studies using density functional theory (DFT) have also been employed to calculate the bond dissociation free energies of DB18C6 complexes with alkali metal cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) in aqueous solution. These calculations corroborate experimental findings, showing the highest binding affinity for K⁺. nih.govresearchgate.net

The stability of a complex, represented by the Gibbs free energy of complexation (ΔG°), is determined by both enthalpic (ΔH°) and entropic (TΔS°) contributions, according to the equation ΔG° = ΔH° - TΔS°. Calorimetric titration is a primary experimental technique used to directly measure the enthalpy change upon complexation, from which the entropy change can be calculated.

For cation-macrocycle interactions, complex formation is typically an enthalpy-driven process (ΔH° < 0). This negative enthalpy change results from the favorable electrostatic interactions between the cation and the polar ether oxygen atoms of the crown, replacing the ion-solvent interactions. The process of desolvating both the cation and the crown ether cavity prior to complexation is enthalpically unfavorable, but this is usually outweighed by the strong ion-macrocycle binding.

Kinetic studies provide information on the rates at which complexes form (association rate constant, kₐ) and break apart (dissociation rate constant, kₑ). These rates are fundamental to understanding the mechanism of complexation and the dynamic behavior of crown ethers in applications like ion transport across membranes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and stopped-flow methods are used to measure these rates.

NMR spectroscopy, particularly using the nucleus of the cation being studied (e.g., ²³Na, ³⁹K), can be used to study the exchange kinetics between the free, solvated ion and the complexed ion. For the complex of K⁺ with DB18C6 in methanol, ³⁹K NMR studies have determined the dissociation rate constant (kₑ, also denoted k₋₁) to be approximately 100 s⁻¹ at -12°C. acs.org This indicates a relatively stable complex with a moderate rate of dissociation. In contrast, the exchange rate for Rubidium ions (Rb⁺) with DB18C6 was found to be much faster, with a lower limit for kₑ of 10⁴ s⁻¹ at -50°C. acs.org

Studies on the related 18-crown-6 with Lead(II) ions in aqueous solution using square wave voltammetry have provided both association and dissociation rates. While not specific to DB18C6, these results illustrate the typical magnitudes of these constants for crown ether complexes.

| Complex | Solvent | Method | Rate Constant | Value | Temperature | Reference |

|---|---|---|---|---|---|---|

| K⁺-[2,4!-Dibenzo-18-crown-6] | Methanol | ³⁹K NMR | kₑ (dissociation) | ~100 s⁻¹ | -12°C | acs.org |

| Rb⁺-[2,4!-Dibenzo-18-crown-6] | Methanol | ⁸⁷Rb NMR | kₑ (dissociation) | >10⁴ s⁻¹ | -50°C | acs.org |

| Pb²⁺-18-crown-6 | Aqueous (Nitrate) | SWV | kₐ (association) | (3.82 ± 0.89) x 10⁷ M⁻¹s⁻¹ | 25°C | nih.gov |

| Pb²⁺-18-crown-6 | Aqueous (Nitrate) | SWV | kₑ (dissociation) | (2.83 ± 0.66) x 10³ s⁻¹ | 25°C | nih.gov |

SWV: Square Wave Voltammetry

The mechanism of complexation is often described by the Eigen-Winkler mechanism, which involves a stepwise process. First, the solvated ion and the crown ether form an outer-sphere complex. This is followed by a rate-determining step involving the partial desolvation of the ion and a conformational change in the ligand, allowing the ion to enter the macrocyclic cavity to form the final, stable inner-sphere complex.

Spectroscopic, Structural, and Conformational Characterization of 2,4! Dibenzo 18 Crown 6 and Its Complexes

Advanced Spectroscopic Techniques for Host-Guest Analysis

Spectroscopic methods are indispensable for studying the formation and properties of DB18C6 host-guest complexes in solution and the gas phase. These techniques can probe the electronic and structural changes that occur upon complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between DB18C6 and guest ions in solution. ¹H NMR is particularly sensitive to the chemical environment of the protons in the crown ether. Upon complexation with a guest, such as an ammonium (B1175870) ion, the chemical shifts of the DB18C6 protons are altered, providing evidence of the host-guest interaction and information about the binding stoichiometry and strength.

A study involving the titration of DB18C6 with ammonium chloride in deuterated methanol (B129727) demonstrated significant changes in the ¹H-NMR spectrum. nsf.gov The protons of the macrocycle (O-CH2) experience a shift, indicating their involvement in the complexation. bio-conferences.org For example, the signals for the macrocycle protons in 4´,4´´-diacetyldibenzo-18-crown-6 shift to the weak region (4.00-4.23 ppm) due to the influence of the substituent. bio-conferences.org In the complex with an ammonium ion, the lowest-energy conformer of free DB18C6 in implicit methanol is an open, W-shaped structure, which is also the lowest-energy conformer found for the DB18C6-ammonium ion complex. nsf.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for DB18C6 and its Derivatives

| Protons | 4,4'-diformyl derivative of dibenzo-18-crown-6 (B77160) jocpr.com | 4´,4´´-diacetyldibenzo-18-crown-6 bio-conferences.org | bis-NBD-DB18-C-6 mdpi.com |

|---|---|---|---|

| -CH₂- (macrocycle) | 3.6-3.8 (m, 8H), 3.9-4.1 (m, 8H) | 4.00-4.23 (m) | 3.83-3.90 (m), 4.07-4.17 (m) |

| Aromatic | 6.99-7.5 (m, 6H) | - | 6.99–7.90 (m) |

Data sourced from references bio-conferences.orgjocpr.commdpi.com. The table presents selected proton chemical shifts for different derivatives of DB18C6 to illustrate the typical ranges observed.

UV-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions of molecules. biocompare.com The absorption and emission spectra of DB18C6 are influenced by complexation, which can alter the electronic structure of the benzene (B151609) chromophores. researchgate.net

The UV-Vis absorption spectrum of DB18C6 in methanol shows characteristic absorption bands. researchgate.net When complexed with a potassium ion (K⁺), the electronic photodepletion spectrum of the [K·DB18C6]⁺ complex in the gas phase exhibits a broad absorption band at 36,350 cm⁻¹. researchgate.net This band is red-shifted compared to the uncomplexed crown ether, a shift attributed to the binding of the cation within the crown's cavity. researchgate.net The complexation can lead to drastic effects on the excited-state electronic structure and dynamics of the guest species. researchgate.net

Fluorescence spectroscopy is particularly useful for studying host-guest systems, especially when the crown ether is derivatized with a fluorescent moiety. biocompare.com For instance, a novel fluorescent 1,4-dihydropyridine (B1200194) derivative of DB18C6 has been synthesized and shown to have promising sensing abilities towards metal ions. researchgate.net Similarly, nitrobenzofurazan derivatives of DB18C6 are known for their fluorescence properties and their ability to complex with cationic species. mdpi.com

Table 2: Electronic Absorption Data for DB18C6 and its Complexes

| Compound/Complex | Wavenumber (cm⁻¹) | Solvent/Phase | Reference |

|---|---|---|---|

| [K·DB18C6]⁺ | 36,350 | Gas Phase | researchgate.net |

This table highlights the S1 band origin for DB18C6 complexed with different alkali metal cations.

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within DB18C6 and its complexes. mdpi.commdpi.com These methods are sensitive to the conformational changes of the crown ether upon guest binding and can directly probe the interactions between the host and guest.

Experimental and theoretical studies on water molecules trapped within the channels formed by stacked DB18C6 molecules have utilized IR and Raman spectroscopy to refine structural data. unige.ch The spectra help to assign experimental bands to specific vibrational modes of the host, the guest (e.g., H₂O), and any protonated species present. unige.ch For instance, the IR spectrum of a nitrobenzofurazan derivative of DB18C6 showed expected bands for amino groups (3629 cm⁻¹), aromatic rings (2922 cm⁻¹), nitro groups (1569 cm⁻¹), and the crown ether moiety (1237 cm⁻¹). mdpi.com Similarly, the IR spectrum of a 4,4'-diformyl derivative showed characteristic bands for C-H stretching (2929 cm⁻¹) and the carbonyl group (1688 cm⁻¹). jocpr.com

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it invaluable for confirming the formation and stoichiometry of host-guest complexes. uvic.ca Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing supramolecular assemblies, as it can transfer intact complexes from solution to the gas phase. uvic.ca

The formation of supramolecular complexes between a bis-NBD-DB18-C-6 derivative and sodium (Na⁺) and potassium (K⁺) cations was readily observed using ESI-MS. mdpi.com The mass spectrum showed distinct peaks corresponding to the [M + Na]⁺ ion at m/z 739 and the [M + K]⁺ ion at m/z 755, confirming the 1:1 stoichiometry of the complexes. mdpi.com In other applications, spiking a sample with 18-crown-6 (B118740) or its derivatives can be used to sequester metal cations like Na⁺ and K⁺, which helps to simplify complex mass spectra by eliminating unwanted adducts and facilitating analyte identification. researchgate.net

X-ray Crystallography and Solid-State Structural Elucidation of [2,4'-DIBENZO-18-CROWN-6] Complexes

While spectroscopic methods provide rich information about complexes in solution or the gas phase, X-ray crystallography offers definitive, high-resolution structural data in the solid state.

Single-crystal X-ray diffraction is the premier technique for determining the precise three-dimensional structure of molecules and their complexes. It has been used to establish the solid-state structures of DB18C6 itself and its stoichiometric complexes with various guest molecules.

The crystal structure of the free DB18C6 reveals a conformation with approximate C₂ symmetry. nih.gov Upon complexation, the crown ether's conformation adapts to accommodate the guest. For example, stoichiometric 2:1 complexes of DB18C6 with acetonitrile (B52724) (MeCN) and nitromethane (B149229) (MeNO₂) have been crystallized and their structures determined by single-crystal X-ray diffraction. rsc.org These studies provide precise details on bond lengths, bond angles, and the specific intermolecular interactions, such as C-H···O hydrogen bonds, that stabilize the host-guest assembly. nih.govrsc.org The structural analysis of lanthanide(II) complexes with benzo-18-crown-6, a related compound, shows how different packing and intramolecular contacts, including π–π interactions, can arise depending on the crystallization conditions, leading to different polymorphs. acs.orgfigshare.com

Table 3: Selected Crystallographic Data for DB18C6

| Parameter | [2,4'-dibenzo-18-crown-6] nih.gov |

|---|---|

| Chemical Formula | C₂₀H₂₄O₆ |

| Molar Mass ( g/mol ) | 360.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.902 (3) |

| b (Å) | 28.58 (2) |

| c (Å) | 25.06 (2) |

| β (°) | 92.049 (8) |

| Volume (ų) | 3509 (4) |

Data sourced from reference nih.gov. This table summarizes the unit cell parameters for the free DB18C6 ligand.

Supramolecular Self-Assembly and Crystal Packing

The phenomenon of supramolecular self-assembly, the spontaneous organization of molecules into ordered structures, is central to the behavior of Dibenzo-18-crown-6 (DB18C6). This process is governed by noncovalent interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonds. nih.gov The control of self-assembly is a significant area of research for creating materials with complex properties at the nanoscale. nih.gov

Crystal Data for Dibenzo-18-crown-6

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₄O₆ |

| Molar Mass | 360.39 g·mol⁻¹ |

| Crystal System | Monoclinic |

| a | 4.902 (3) Å |

| b | 28.58 (2) Å |

| c | 25.06 (2) Å |

| β | 92.049 (8)° |

| Volume (V) | 3509 (4) ų |

| Z | 8 |

| Temperature | 120 (2) K |

Conformational Analysis of Dibenzo-18-crown-6 in Solution and Solid State

The conformation of DB18C6 has been a subject of extensive study, revealing a non-planar structure. nih.gov In the solid state, the 18-membered ring adopts a conformation with approximate C₂ symmetry. nih.gov This is characterized by a trans-gauche-trans-gauche sequence of conformation angles around the four O—C—C—O bonds within the macrocyclic ring. nih.gov The dihedral angles between the mean planes of the two benzene rings are 65.5 (3)° and 66.1 (3)° for the two independent molecules in the asymmetric unit. nih.gov

Computational studies, using methods up to the G3MP2 level, have corroborated these findings. The predicted ground state conformation was found to be more stable than the experimentally determined crystal structure conformation by a narrow margin of 1.60 kcal/mol. nih.gov This ground state conformation is also predicted to be the most stable in solution phases such as water and chloroform (B151607). nih.gov The structure of DB18C6 is thought to be stabilized by intramolecular hydrogen bonds. nih.gov

Influence of Substituents on Ring Conformation

The introduction of substituents onto the dibenzo framework significantly influences the complexing ability and, consequently, the conformational preferences of the crown ether. Theoretical studies using density functional theory (DFT) have shown that electron-donating substituents enhance the crown ether's capacity to complex with metal ions. researchgate.net Conversely, electron-withdrawing substituents diminish this complexing ability. researchgate.net This effect is related to the alteration of the electron density on the oxygen donor atoms within the macrocyclic ring.

The presence of the two bulky benzo groups themselves represents a form of substitution when comparing DB18C6 to its parent compound, 18-crown-6. This substitution leads to different binding preferences. For example, in methanol, 18-crown-6 binds Ba²⁺ more strongly than K⁺, whereas DB18C6 shows a reverse preference, binding K⁺ more strongly than Ba²⁺. muk.ac.ir This change in selectivity is attributed to the increased rigidity and steric bulk of the dibenzo ligand, which affects the solvation of the complexed cation. muk.ac.ir

Conformational Changes upon Ion Complexation

Significant conformational changes occur when DB18C6 binds with a cation. The binding selectivity for alkali metal cations in aqueous solution is the result of a delicate balance between the gas-phase binding energy and the solvation energies of the free cation and the complex. nih.gov The solvation energy of the M⁺-DB18C6 complex plays a critical role in determining the binding selectivity in an aqueous environment. nih.gov

Dipole Moment Studies and Conformational Equilibria

Dipole moment studies provide insight into the conformational equilibria of DB18C6 in solution. The solvation behavior of DB18C6 in mixed methanol-water solvents has been investigated by measuring parameters such as total polarization (Pt), polarizability (α), and induced dipole moment (μ). sapub.org It was observed that while the solvent composition has a small effect on the dipole moment of DB18C6, it has a more pronounced influence on the atomic and electronic polarizations (Pₐ + Pₑ). sapub.org The difference between the molar polarization and the sum of atomic and electronic polarizations yields the orientation polarization (Pₒ), which is small for DB18C6, reflecting its relatively low dipole moment values in these solvent mixtures. sapub.org The decrease in entropy values with increasing methanol percentage is evidence that orientation polarization and dipole moments also decrease, as these properties are interdependent. sapub.org

Polarization Parameters for DB18C6 in Mixed MeOH–H₂O Solvents at 25°C

| Solvent (% MeOH) | Induced Dipole Moment μᵢ (Debye) | Pₐ + Pₑ (cm³·mol⁻¹) | Polarization Permittivity (ε∞) |

|---|---|---|---|

| 10 | 1.54 | 109.1 | 1.83 |

| 20 | 1.52 | 104.7 | 1.82 |

| 30 | 1.51 | 103.5 | 1.81 |

| 40 | 1.50 | 102.3 | 1.80 |

| 50 | 1.49 | 101.2 | 1.79 |

Data adapted from reference sapub.org.

Catalytic Applications of 2,4! Dibenzo 18 Crown 6

Phase-Transfer Catalysis Mediated by [2,4’-DIBENZO-18-CROWN-6]

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic chemistry for accelerating reactions between reactants in separate, immiscible phases (e.g., a solid and a liquid or an aqueous and an organic phase). Dibenzo-18-crown-6 (B77160) has emerged as a stable and robust phase-transfer catalyst for various nucleophilic substitution reactions researchgate.net.

The catalytic action of dibenzo-18-crown-6 in PTC is rooted in its unique host-guest chemistry. The crown ether's central cavity, lined with six oxygen atoms, is ideally sized to encapsulate specific cations, with a particularly strong affinity for the potassium ion (K+) nih.govjocpr.com. The mechanism proceeds through the following steps:

Complexation : The crown ether, which is soluble in the organic phase, complexes with a metal cation (e.g., K+) from an inorganic salt (e.g., KCl, KCN) present in the solid or aqueous phase nih.govacs.org.

Phase Transfer : The exterior of the resulting [K(DB18C6)]+ complex is lipophilic due to the benzo groups and the hydrocarbon backbone of the crown ether. This lipophilicity allows the complex to dissolve in the nonpolar organic phase, effectively transporting the cation from the aqueous/solid phase into the organic phase rsc.org.

Anion Activation : To maintain charge neutrality, the anion associated with the cation (e.g., Cl-, CN-) is also dragged into the organic phase rsc.org. In this environment, the anion is poorly solvated and has a weakened interaction with its counter-ion, which is shielded by the crown ether. This results in a highly reactive, "naked" anion unicam.it.

Reaction and Regeneration : The activated anion reacts with the organic substrate. Following the reaction, the inorganic byproduct precipitates, and the free crown ether is regenerated to repeat the catalytic cycle nih.gov.

Anion-promoted nucleophilic substitutions carried out in the presence of catalytic amounts of dibenzo-18-crown-6 derivatives follow this classic PTC mechanism, with reaction rates often being directly proportional to the concentration of the complexed crown ether in the organic phase nih.gov.

The efficacy of dibenzo-18-crown-6 as a phase-transfer catalyst has been demonstrated in several areas of organic synthesis. A notable application is its use as a cocatalyst in the one-step synthesis of dimethyl carbonate (DMC) from carbon dioxide, an epoxide (like propylene oxide), and methanol (B129727) unicam.itnih.gov.

DMC is considered a green chemical intermediate, and its synthesis from CO2 is an environmentally significant process researchgate.netmorressier.com. Alkali halides, such as potassium chloride (KCl), can catalyze this reaction, but their performance is often limited. Research has shown that crown ethers, particularly dibenzo-18-crown-6 (DBC), have a significant co-catalytic effect unicam.itnih.govresearchgate.net.

In this process, DB18C6 complexes with the K+ ion from the KCl catalyst. This complexation enhances the solubility of the salt in the reaction medium and generates more "bare" chloride anions unicam.it. These highly nucleophilic anions are crucial for the initial cycloaddition reaction between CO2 and the epoxide, which is often the rate-limiting step. The use of DB18C6 as a cocatalyst can increase the yield of DMC by more than five times compared to using KCl alone, achieving yields of around 40% under mild conditions unicam.itnih.gov. The crown ether not only promotes the desired cycloaddition and subsequent transesterification reactions but also helps to prevent side reactions unicam.it.

| Primary Catalyst | Cocatalyst | Molar Ratio (Catalyst:Cocatalyst) | Reaction Conditions | DMC Yield (%) | Reference |

|---|---|---|---|---|---|

| KCl | None | - | 1.5 MPa CO2, 140°C, 10h | ~7% | unicam.it |

| KCl | DBC | 2:1 | 1.5 MPa CO2, 140°C, 10h | ~40% | unicam.it |

| KBr | DBC | 2:1 | 1.5 MPa CO2, 140°C, 10h | ~35% | unicam.it |

| KI | DBC | 2:1 | 1.5 MPa CO2, 140°C, 10h | ~25% | unicam.it |

Metal-Ion Assisted Catalysis with [2,4’-DIBENZO-18-CROWN-6] Complexes

Metal-ion assisted catalysis involves the use of a metal ion, often coordinated to an organic ligand, to catalyze a chemical reaction. The ligand can modulate the metal's properties, such as its Lewis acidity, redox potential, and coordination geometry. Dibenzo-18-crown-6 is an exceptional ligand for alkali metal ions, forming stable complexes that have been extensively studied jocpr.comresearchgate.netrsc.org. The formation of these complexes is the fundamental first step in its role as a phase-transfer catalyst researchgate.net.

While the primary catalytic role of DB18C6-metal ion systems is in PTC, the strong complexation suggests potential for other forms of catalysis. For instance, a metal ion encapsulated within the crown ether could function as a Lewis acid catalyst, where the crown ether ligand modifies its activity and substrate selectivity. However, specific applications of pre-formed [M(DB18C6)]n+ complexes acting as Lewis acid catalysts are not as widely documented as their function in PTC. The dominant catalytic application remains the in-situ formation of these complexes to transport anions for phase-transfer reactions unicam.itresearchgate.net.

Enantioselective Catalysis utilizing Chiral [2,4’-DIBENZO-18-CROWN-6] Derivatives

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a critical field in modern chemistry. This is often achieved using chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate. While dibenzo-18-crown-6 itself is achiral, its framework can be chemically modified to create chiral derivatives capable of enantiomeric recognition and asymmetric catalysis.

A powerful strategy involves attaching chiral units to the crown ether macrocycle. For example, chiral BINOL (1,1'-bi-2-naphthol) units have been appended to aza-18-crown-6 macrocycles, which are structurally related to DB18C6 nih.gov. These chiral crown ether-derived BINOLs have been successfully applied as organocatalysts in asymmetric Michael additions of alkenylboronic acids to α,β-unsaturated ketones nih.gov. Research has shown that the presence of the aza-crown ether moiety on the BINOL catalyst leads to significantly higher enantioselectivity compared to a similar BINOL catalyst without the macrocycle nih.gov. This enhancement is attributed to the structural influence of the crown ether on the transition state of the reaction. In one study, a series of chiral γ,δ-unsaturated ketones were produced with good yields and high enantioselectivities (81–95% ee) using these modified crown ether catalysts nih.gov.

Heterogeneous Catalysis and Immobilized [2,4’-DIBENZO-18-CROWN-6] Systems

A significant drawback of homogeneous catalysts, including DB18C6, is the difficulty in separating them from the reaction mixture and products, which complicates purification and prevents catalyst recycling. To overcome this, DB18C6 can be immobilized onto solid supports to create a heterogeneous catalyst that is easily recoverable.

Researchers have successfully immobilized dibenzo-18-crown-6 onto various supports, including mesoporous silica (B1680970) (MCM-41) and polymer resins like Amberlite XAD7. These solid-supported catalysts retain the essential complexing ability of the crown ether while gaining the practical advantages of a heterogeneous system.

One study detailed the preparation of an organic-inorganic hybrid nanocomposite by covalently linking dibenzo-18-crown-6 to amine-functionalized MCM-41. This material served as an efficient and recyclable phase-transfer catalyst for the regioselective ring-opening of epoxides with azide and cyanide anions in water. The immobilized catalyst demonstrated excellent selectivity for K+ ions, facilitating reactions with KCN, and could be recovered and reused multiple times with minimal loss of activity. Similarly, DB18C6 has been immobilized on polystyrene-based supports for use as a polymer-supported phase-transfer catalyst.

| Reaction | Catalyst System | Substrate | Reagent | Key Findings | Reference |

|---|---|---|---|---|---|

| Ring-opening of epoxides | DB18C6 immobilized on MCM-41 | Styrene oxide | NaN3 / H2O | High yield (94%), regioselective, catalyst reusable for at least 5 cycles. | |

| Ring-opening of epoxides | DB18C6 immobilized on MCM-41 | Styrene oxide | KCN / H2O | High yield (92%), shorter reaction time compared to NaN3 due to K+ selectivity. | |

| Metal Ion Adsorption | DB18C6 functionalized Amberlite XAD7 | Aqueous solution | Pd(II) ions | Demonstrates effective immobilization on a polymer resin for metal ion capture. |

An exploration of [2,4'-Dibenzo-18-crown-6] reveals its significant role in the advancement of materials science and engineering. This macrocyclic polyether, a member of the crown ether family, has garnered considerable attention for its unique ability to selectively form stable complexes with various cations. This property is pivotal in the development of sophisticated supramolecular materials and advanced separation technologies.

Computational and Theoretical Investigations of 2,4! Dibenzo 18 Crown 6

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape and energetic properties of DB18C6 and its complexes. These calculations reveal how the distribution of electrons and orbital energies influence the molecule's reactivity and binding capabilities.

Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-31G(d) level of theory, have been employed to investigate the electronic properties of DB18C6. researchgate.net These studies focus on frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for chemical reactivity. The energy of these orbitals provides information about the molecule's ability to donate or accept electrons. For instance, a higher HOMO energy indicates a greater tendency to donate electrons to an appropriate acceptor molecule. researchgate.net

Energetics, specifically binding energies and enthalpies, have been computed using various levels of theory. Methods such as Hartree-Fock (HF/6-31+G) and Møller-Plesset perturbation theory (MP2(full)/6-31+G) have been used to calculate the binding enthalpies of DB18C6 with alkali metal cations like K+, Rb+, and Cs+. researchgate.net These computational results have shown good agreement with experimental data, validating the theoretical models. researchgate.net Theoretical studies have also been performed on complexes with ammonium (B1175870) and other alkali and alkaline earth metals, providing a comprehensive view of the energetics of complexation. researchgate.net

Table 1: Quantum Chemical Parameters for Dibenzo-18-crown-6 (B77160)

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | Relates to molecular stability and reactivity. |

| ΔN (Electrons Transferred) | Number of electrons transferred to a metal surface | Quantifies the efficiency of interaction in applications like corrosion inhibition. researchgate.net |

Molecular Dynamics Simulations of Host-Guest Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of the interactions between DB18C6 (the host) and various guest ions or molecules. These simulations model the atomic motions over time, providing insights into the stability, structure, and dynamics of the resulting complexes.

MD simulations have been utilized to explore the behavior of DB18C6 derivatives and related crown ethers in different environments. nih.govresearchgate.net For example, simulations of di-iminopyrene-dibenzo-18-crown-6-ether in solvents like ethanol (B145695) have been performed to understand the aggregation process and intermolecular interactions. nih.gov These simulations, often using programs like GROMACS, help in understanding how the molecular geometry of the crown ether derivative influences its supramolecular arrangement. nih.gov

While extensive MD studies on the parent 18-crown-6 (B118740) have been conducted to investigate its hydration shells and the association with cations like Cs+ in aqueous solutions, these provide a foundational understanding applicable to its dibenzo derivative. researchgate.net For dicyclohexano-18-crown-6 (B99776), a byproduct of DB18C6 synthesis, MD simulations have been used to calculate complexation free energies with various divalent lanthanide and actinide halide salts. nih.gov Such studies often involve calculating the absolute binding free energy by combining the solvation free energy and the complexation free energy, with necessary corrections. nih.gov These approaches form the basis for further, more specific studies on DB18C6 host-guest systems. nsf.gov

Density Functional Theory (DFT) Studies on Binding Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the binding mechanisms of DB18C6 with various cations. It provides detailed information on the geometry of the complexes and the nature of the forces driving the association.

DFT studies have been instrumental in explaining the binding selectivity of DB18C6 for alkali metal cations (Li+, Na+, K+, Rb+, and Cs+) in aqueous solutions. nih.govd-nb.info By combining DFT with a conductor-like polarizable continuum model (CPCM) to simulate the solvent, researchers can calculate the bond dissociation free energies (BDFE) of the M+-DB18C6 complexes. nih.govd-nb.info These calculations have successfully reproduced experimental observations, showing that the BDFE is largest for the K+-DB18C6 complex. nih.govd-nb.info

The binding mechanism is revealed to be a delicate balance between the intrinsic binding affinity in the gas phase and the effects of solvation. nih.govd-nb.info In the gas phase, smaller cations tend to bind more strongly. d-nb.info However, in an aqueous solution, the solvation energy of the complex plays a crucial role. nih.gov DFT calculations show that non-electrostatic dispersion interactions between the solute and solvent, which are highly dependent on the complex's structure, are largely responsible for the differences in solvation energies and thus the observed selectivity for K+. nih.govd-nb.info DFT has also been used to identify the optimized conformations of DB18C6 when bound to other guests, such as the ammonium ion, and to estimate the binding energy in implicit solvents. nsf.gov

Table 2: Calculated Bond Dissociation Free Energies (BDFE) for M+-DB18C6 Complexes in Aqueous Solution

| Cation (M+) | Theoretical BDFE (kcal/mol) | Experimental Trend |

|---|---|---|

| Li+ | Lower | Lower Affinity |

| Na+ | Intermediate | Intermediate Affinity |

| K+ | Highest | Highest Affinity nih.govd-nb.info |

| Rb+ | Intermediate | Intermediate Affinity |

| Cs+ | Lower | Lower Affinity |

Note: This table represents the qualitative trend demonstrated by DFT/CPCM calculations, which agree with experimental results. nih.gov

Computational Modeling of Conformational Landscapes and Isomerism

The three-dimensional structure and flexibility of DB18C6 are critical to its function as a host molecule. Computational modeling is used to explore its conformational landscape, identifying stable isomers and the energy barriers between them.

The conformational analysis of DB18C6 has been performed using methods like the CONFLEX conformational search. nih.gov Subsequent energy calculations at high levels of theory, such as G3MP2, are used to determine the relative stability of the predicted conformations. nih.gov Such studies have shown that the ground state conformation of DB18C6 is non-planar, which allows it to exist as optically active enantiomers. nih.gov This predicted ground state is found to be very close in energy to the experimentally observed conformation, with a difference of only 1.60 kcal/mol. nih.gov

The rigidity of the DB18C6 structure, conferred by the two benzo groups, limits the number of possible conformational isomers compared to the more flexible 18-crown-6. d-nb.info This structural constraint simplifies computational studies, making DB18C6 a good model system for investigating host-guest interactions. d-nb.info Calculations have also been performed in simulated water and chloroform (B151607) solutions, which predicted the same ground state conformation as in the gas phase, indicating its stability across different environments. nih.gov The structure is thought to be stabilized by intramolecular hydrogen bonds, similar to its parent compound, 18-crown-6. nih.gov

Prediction of Binding Constants and Selectivity via Computational Methods

A primary goal of computational studies on crown ethers is to accurately predict their binding constants (or affinities) and selectivity for different guests, which is crucial for designing new sensors and separation agents.

Computational methods, particularly DFT combined with continuum solvation models, have proven effective in predicting the binding selectivity of DB18C6. nih.govd-nb.info By calculating the bond dissociation free energies (BDFE) for a series of alkali metal cation complexes, these models can qualitatively and often quantitatively reproduce experimental selectivity trends. nih.gov The calculations correctly predict that DB18C6 shows the strongest binding affinity for K+ in aqueous solution. nih.govd-nb.info

Emerging Research Avenues and Future Outlook for 2,4! Dibenzo 18 Crown 6

Applications in Nanotechnology and Nanoscience

The integration of Dibenzo-18-crown-6 (B77160) into nanomaterials has led to the development of functional composites with enhanced properties for selective adsorption and separation. By incorporating DB18C6 into polymer nanofibers, researchers have created materials with high surface area and specific binding sites.

One significant application is in the creation of composite nanofibers for ion recognition. Polycaprolactone (PCL) nanofibers functionalized with DB18C6 have demonstrated potential for the selective adsorption of metal cations. dergipark.org.trsemanticscholar.org These composite materials show a notable affinity for potassium ions (K+) over other ions like sodium (Na+) and calcium (Ca2+), making them promising for applications in filtration and selective ion recovery. dergipark.org.tr

Similarly, electrospun polystyrene (PS) nanofibers doped with poly(dibenzo-18-crown-6) (PDB18C6) have been developed for the selective extraction of catecholamines from plasma. rsc.org These composite nanofibers improve the extraction efficiency of crucial neurotransmitters like dopamine, norepinephrine, and epinephrine (B1671497) from complex biological samples. The use of a polymeric form of the crown ether, PDB18C6, addresses the solubility challenges of the monomeric crown ether, enhancing the complexing properties and stability of the material. rsc.org

Table 1: Applications of DB18C6-Based Nanofibers

| Nanofiber Composite | Target Analytes | Field of Application |

|---|---|---|

| Polycaprolactone (PCL) / DB18C6 | Potassium (K+), Sodium (Na+), Calcium (Ca2+) | Selective Ion Adsorption and Filtration dergipark.org.tr |

Biomedical and Pharmaceutical Research Potential

The unique structure and ion-binding capabilities of Dibenzo-18-crown-6 have spurred significant interest in its biomedical and pharmaceutical applications. Research has shown that derivatives of DB18C6 possess a range of biological activities.

Derivatives containing hydrazone or benzimidazole (B57391) groups have been synthesized and investigated for their potential as antibacterial and antifungal agents. mdpi.comjocpr.comresearchgate.net For instance, certain 4,4′-di(2,2′-benzimidazolyl)dibenzo18-crown-6 compounds have shown notable activity against fungal strains like Aspergillus sp. mdpi.com Furthermore, Ivanov et al. reported that crown-annelated nitrogenous heterocycles derived from DB18C6 exhibit antispasmodic and antiviral properties. researchgate.net

Beyond antimicrobial applications, DB18C6 is being explored for its potential in cancer therapy. Studies suggest that crown ethers, including DB18C6 derivatives, may act as prospective antitumor agents. researchgate.net The mechanism of action is thought to involve interaction with critical cellular ion transport systems, such as Na+, K+-ATPase. researchgate.net

Another promising area is the development of electrochemical sensors for pharmaceutical analysis. Carbon paste electrodes modified with DB18C6 have been successfully used for the sensitive and selective potentiometric determination of daclatasvir (B1663022) dihydrochloride, an antiviral drug used to treat Hepatitis C and a potential candidate for treating SARS-CoV-2. nih.gov The sensor's design leverages the ability of the DB18C6 cavity to form a stable complex with the drug molecule. nih.gov

Table 2: Selected Biomedical and Pharmaceutical Research on DB18C6 Derivatives

| DB18C6 Derivative/System | Investigated Application | Reference |

|---|---|---|

| 4,4′-di(2,2′-benzimidazolyl)dibenzo18-crown-6 | Antifungal agent | mdpi.com |

| Hydrazone derivatives of DB18C6 | Antibacterial agent | jocpr.com |

| DB18C6-based carbon paste electrode | Sensor for Daclatasvir dihydrochloride | nih.gov |

Sustainable Chemistry and Environmental Remediation

The selective ion-binding properties of Dibenzo-18-crown-6 are highly relevant to sustainable chemistry and environmental remediation, particularly in areas of pollution monitoring and resource recovery.

Derivatives of DB18C6 have been investigated as effective corrosion inhibitors for mild steel in acidic environments. rsc.org Compounds such as 2,14-bis(benzo[d]thiazol-2-yl)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k] mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.nethexaoxacyclooctadecine have shown high inhibition efficiency by adsorbing onto the metal surface and forming a protective layer. rsc.org This application offers a sustainable approach to preventing material degradation in industrial settings.

In the realm of environmental monitoring, a multifunctional dye, 4,4'-bis-(carboxyl phenylazo)-dibenzo-18-crown-6 (BCADC), has been designed for the ratiometric colorimetric recognition of mercury ions (Hg2+) in water. nih.gov This dye exhibits a distinct color change in the presence of Hg2+, allowing for its sensitive and selective detection at very low concentrations. The method has been successfully applied to analyze environmental water samples. nih.gov

Furthermore, DB18C6 plays a role in the separation of radioactive isotopes from nuclear waste. It has been used as a complexing agent to assist in the extraction of cesium (Cs+) from aqueous solutions into room-temperature ionic liquids. mdpi.com This is crucial for managing radioactive waste, as isotopes like 137Cs have long half-lives. researchgate.net The hydrogenation of DB18C6 to produce dicyclohexano-18-crown-6 (B99776) is also important, as the latter is used for the recovery of radionuclides like strontium (Sr) and cesium. researchgate.net

Table 3: Environmental Applications of DB18C6

| Application | DB18C6-based System | Target Substance | Key Finding |

|---|---|---|---|

| Corrosion Inhibition | DB18C6-benzothiazole derivatives | Mild Steel in HCl | 98.57% inhibition efficiency at 150 ppm rsc.org |

| Pollutant Sensing | 4,4'-bis-(carboxyl phenylazo)-dibenzo-18-crown-6 dye | Mercury (Hg2+) | Detection limit of 2.9×10⁻⁸ mol L⁻¹ in water nih.gov |

Interdisciplinary Research with [2,4!-DIBENZO-18-CROWN-6]

Research on Dibenzo-18-crown-6 exemplifies a highly interdisciplinary field, merging principles from chemistry, materials science, medicine, and environmental science. The foundational host-guest chemistry of DB18C6 serves as a versatile platform for innovation across these domains.

Chemistry and Materials Science: The synthesis of novel DB18C6 derivatives is a core chemical endeavor. mdpi.com This work extends into materials science when these molecules are incorporated into larger structures, such as phenylenevinylene oligomers for photoluminescent materials or polymer nanofibers for functional adsorbents. dergipark.org.trrsc.orgresearchgate.net These collaborations lead to advanced materials with tailored properties for specific applications.

Chemistry and Medicine: The intersection of chemistry and medicine is evident in the design of DB18C6 derivatives with specific biological activities, including antifungal and antibacterial properties. mdpi.comresearchgate.net This synergy is also crucial in developing diagnostic tools, such as ion-selective electrodes and chemical sensors for monitoring drug concentrations in bodily fluids or identifying clinically relevant biomolecules. nih.govnih.gov

Chemistry and Environmental Science: In environmental science, the selective binding capabilities of DB18C6 are harnessed to create systems for pollution control and resource management. This includes developing sensors for toxic heavy metals like mercury, creating materials for the remediation of radioactive waste, and designing effective corrosion inhibitors. rsc.orgnih.govresearchgate.net These applications rely on a deep understanding of coordination chemistry in complex environmental matrices.

Challenges and Opportunities in this compound] Research

Despite its vast potential, research and application of Dibenzo-18-crown-6 face several challenges that also present significant opportunities for future innovation.

Challenges:

Synthesis and Functionalization: The synthesis of DB18C6 and its derivatives can be complex, often requiring multiple steps and specialized catalysts, such as the formylation of the dibenzo-18-crown-6 ring followed by further reactions. mdpi.comjocpr.com Achieving high yields and purity for these functionalized macrocycles remains a key challenge for chemists.

Solubility: DB18C6 itself has limited solubility in many common solvents, which can restrict its applications. wikipedia.org Overcoming this often requires either chemical modification of the crown ether ring or its incorporation into a more soluble polymer backbone, as seen with poly(dibenzo-18-crown-6) nanofibers. rsc.org

Selectivity in Complex Environments: While DB18C6 is known for its selectivity, particularly for potassium ions, achieving high selectivity in complex biological or environmental samples can be difficult. nih.govdergipark.org.tr The presence of competing ions and other molecules can interfere with the desired host-guest interaction, necessitating careful design of the recognition system. nih.gov

Opportunities:

Advanced Sensors: There is a significant opportunity to develop a new generation of highly sensitive and selective sensors for a wide array of targets. This includes not only ions and small molecules but also larger biomolecules and pharmaceuticals, which could have a major impact on medical diagnostics and environmental monitoring. nih.govnih.govmdpi.com

Targeted Drug Delivery: The biocompatibility and recognition properties of DB18C6 derivatives could be exploited to design sophisticated drug-device combination products and targeted drug delivery systems. researchgate.netnih.gov These systems could improve therapeutic efficacy while minimizing side effects, a particularly promising avenue for rare diseases. nih.gov

Sustainable Technologies: DB18C6-based materials offer substantial opportunities for developing sustainable technologies. This includes creating more efficient systems for the recovery of valuable and strategic elements from waste streams, developing greener corrosion inhibitors, and designing novel catalytic systems that leverage host-guest interactions. mdpi.comrsc.orgmdpi.com

Q & A

Q. What are the optimal synthetic routes for [2,4!-DIBENZO-18-CROWN-6], and how can side reactions be minimized?

The synthesis of this compound] can be optimized using Reimer-Tiemann and Vilsmeier reactions. For example, diformyl derivatives are synthesized by reacting dibenzo-18-crown-6 with CHCl₃/NaOH or DMF/POCl₃ under controlled conditions, achieving yields up to 78.2%. Side reactions, such as crown ether ring fragmentation, are mitigated by adjusting reaction temperatures and reagent stoichiometry. Characterization via IR, ¹H NMR, and elemental analysis ensures product purity .

Q. How can researchers accurately characterize the physicochemical properties of this compound]?

Key properties include standard combustion enthalpy (−4570 kJ/mol), melting point (160–163°C), and logP (3.12). Dynamic viscosity (0.012 Pa·s at 25°C) and water solubility (log10 = −4.5) are critical for solvent selection in complexation studies. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) validate thermal stability and phase transitions .

Q. What safety protocols are essential for handling this compound] in laboratory settings?

Safety data sheets (SDS) classify this compound under GHS hazard code H315 (skin irritation). Precautions include using PPE (gloves, lab coats), avoiding inhalation (P261), and ensuring ventilation. Storage in airtight containers at 2–8°C prevents degradation. Emergency procedures for spills involve neutralization with inert adsorbents and disposal per local regulations .

Advanced Research Questions

Q. How can electrochemical sensors modified with this compound] be optimized for analyte detection?